molecular formula C25H27N3OS B3015802 (E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone CAS No. 1251711-16-6

(E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone

Cat. No. B3015802
M. Wt: 417.57
InChI Key: CLCJQBBFRWAHOP-DHZHZOJOSA-N
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Description

(E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

1. Biodistribution Studies and Chagas Disease Treatment

Rodríguez et al. (2017) explored the use of amide-containing thiazoles, particularly (E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone, as potential drugs for treating Chagas disease. They developed a BODIPY-fluorophore based probe for in vivo biodistribution studies, which could simulate the behavior of this compound in living organisms. This research is pivotal for establishing future administration routes and regimens in treating Chagas disease (Rodríguez et al., 2017).

2. Cardiac Applications

Wu et al. (2012) synthesized a series of compounds including (E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone, evaluating their positive inotropic activity. They found that these compounds increased stroke volume in isolated rabbit heart preparations, suggesting potential applications in treating heart conditions (Wu et al., 2012).

3. Anticancer Properties

Shivaprakash et al. (2014) investigated the anticancer potential of (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives, a related compound to (E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone. They found that these derivatives exhibited moderate to good anticancer activity on human cervical cancer and murine microglial cell lines (Shivaprakash et al., 2014).

4. Antibacterial and Antifungal Applications

Jagadale et al. (2020) synthesized 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol, structurally related to (E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone, and found them to exhibit promising antibacterial and antifungal activities. This indicates potential for developing new antimicrobial treatments (Jagadale et al., 2020).

properties

IUPAC Name

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3OS/c1-20-23(30-25(26-20)22-12-6-3-7-13-22)19-24(29)28-17-15-27(16-18-28)14-8-11-21-9-4-2-5-10-21/h2-13H,14-19H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCJQBBFRWAHOP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-cinnamylpiperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone

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